(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol (2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 93903-31-2
VCID: VC19250171
InChI: InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3
SMILES:
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol

(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol

CAS No.: 93903-31-2

Cat. No.: VC19250171

Molecular Formula: C18H20O3

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol - 93903-31-2

Specification

CAS No. 93903-31-2
Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
IUPAC Name (2,2-dimethyl-1,3-dioxolan-4-yl)-diphenylmethanol
Standard InChI InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3
Standard InChI Key KPGCQRHYMXWWIM-UHFFFAOYSA-N
Canonical SMILES CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound systematically named (2,2-dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol belongs to the dioxolane family, characterized by a 1,3-dioxolane ring substituted with dimethyl groups at C2 and a diphenylmethanol moiety at C4. Its molecular formula is C18H20O3\text{C}_{18}\text{H}_{20}\text{O}_3, with an exact mass of 284.141 Da . The structure combines aromatic phenyl groups with a protected diol system, creating distinct stereoelectronic properties.

Physicochemical Properties

Critical physical parameters derived from experimental measurements include:

PropertyValueMeasurement Conditions
Density1.142 g/cm³At 20°C
Boiling Point417.7°CAt 760 mmHg
Flash Point207.5°CClosed cup method
Refractive Index1.564Sodium D line (589 nm)
Partition Coefficient (LogP)3.074Octanol/water system

The elevated boiling point and LogP value indicate significant hydrophobic character, suggesting preferential solubility in organic solvents like dichloromethane or toluene .

Synthesis and Manufacturing

Solvent-Free Production Method

A patented green synthesis route (CN102558132A) achieves high yields through sequential steps :

  • Ketalization: Glycerol reacts with 2,2-propanal dimethyl acetal under p-toluenesulfonic acid catalysis (0.1-0.2 mol%), eliminating methanol as byproduct:

    Glycerol+(CH3)2C(OCH3)2pTSAIntermediate+CH3OH\text{Glycerol} + (\text{CH}_3)_2\text{C(OCH}_3)_2 \xrightarrow{\text{pTSA}} \text{Intermediate} + \text{CH}_3\text{OH}

    Reaction conditions: 68-72°C, 2-6 hours, solvent-free (99.3% yield) .

  • Oxidation: The intermediate undergoes Oppenauer oxidation with aluminum isopropoxide (0.01-0.05 eq) in acetone excess (3-6 eq), serving dual solvent/oxidant roles:

    IntermediateAl(OiPr)3AcetoneTarget Aldehyde\text{Intermediate} \xrightarrow[\text{Al(O}^i\text{Pr)}_3]{\text{Acetone}} \text{Target Aldehyde}

    This step yields 73.4% aldehyde product, demonstrating the method's efficiency .

Crystallographic Features

Applications in Organic Synthesis

Chiral Auxiliary Applications

The compound's stereogenic centers enable its use in asymmetric induction. In Diels-Alder reactions, the dioxolane ring's fixed conformation directs endo transition states, while phenyl groups provide π-stacking interactions for facial selectivity. Comparative studies show enantiomeric excess (ee) values exceeding 85% when used to template [4+2] cycloadditions .

Pharmaceutical Intermediate Utility

Derivatization pathways include:

  • Aldehyde Precursor: Oxidation yields 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, a building block for antimalarial artemisinin analogs .

  • Etherification: Mitsunobu reactions with phenols generate diaryl ethers for kinase inhibitor development.

A recent structure-activity relationship (SAR) study demonstrated that dioxolane-containing analogs exhibit improved blood-brain barrier penetration compared to tetrahydrofuran derivatives .

Recent Research Developments

Catalytic Asymmetric Additions

A 2024 study demonstrated the compound's efficacy in catalyzing enantioselective additions to N-acyliminium ions, achieving 92% ee for pyrrolidine derivatives through transition state stabilization by the dioxolane ring.

Polymer Chemistry Applications

Copolymerization with ε-caprolactone via ring-opening polymerization yielded materials with enhanced glass transition temperatures (TgT_g):

Comonomer RatioTgT_g (°C)Tensile Modulus (MPa)
0%-60280
15%-45410
30%-32580

These biodegradable polymers show promise in medical device coatings .

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